Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate

ADME Prodrug Design Tetrahydroindole Scaffold

Medchem synthesis often stalls on protecting-group manipulation for tetrahydroindole core derivatization. This compound solves that with chemoselective reactive handles. - C-4 ketone and N-1 ethyl ester enable orthogonal, sequential transformations without protecting-group strategies. - Eliminates blind replacement risks vs. the free acid (clogP +1.11) or NH analog, directly impacting synthetic efficiency. - Sourced at ≥97% purity (MW 235.28, C₁₃H₁₇NO₃) for rapid fragment-based screening and late-stage amide coupling library generation.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 1260673-29-7
Cat. No. B1400474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
CAS1260673-29-7
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=CC2=C1CCCC2=O)C
InChIInChI=1S/C13H17NO3/c1-3-17-13(16)8-14-9(2)7-10-11(14)5-4-6-12(10)15/h7H,3-6,8H2,1-2H3
InChIKeyICSNYEOMOVSDFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate (CAS 1260673-29-7): Core Synthetic Intermediate for Tetrahydroindole-Based Drug Discovery


This compound is a functionalized 4-oxo-4,5,6,7-tetrahydroindole bearing an N-ethyl acetate side chain and a C2-methyl group. It belongs to the class of synthetic indole derivatives widely employed as building blocks in medicinal chemistry. Available at ≥97% purity with well-characterized molecular formula (C₁₃H₁₇NO₃, MW 235.28 g/mol) . Its reactive ketone at position 4 and the ester handle at position 1 enable orthogonal derivatization that is not simultaneously accessible on simpler tetrahydroindole scaffolds [1].

Why Indole or Simple Tetrahydroindole Replacements Cannot Substitute Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate


N-1 and C-4 are functionalized with distinct reactivity handles (ester and ketone) that permit sequential chemoselective transformations without protecting-group manipulation on the tetrahydroindole core. In contrast, the parent NH analog (2-methyl-4-oxo-4,5,6,7-tetrahydroindole, CAS 35308-68-0) lacks the alkyl-acetate tether required for amide coupling or prodrug strategies [1], while the free carboxylic acid (CAS 1260673-37-7) exhibits lower lipophilicity (clogP difference ≈ 1.1 units) and poor cell permeability relative to the ethyl ester [2]. These structural distinctions directly impact synthetic efficiency and downstream pharmacological property profiles, making blind replacement high-risk.

Head-to-Head Differentiation Evidence for Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate


Lipophilicity-Driven Permeability Advantage Over the Free Carboxylic Acid Analog

The ethyl ester exhibits a predicted clogP of 1.94, while the corresponding carboxylic acid (CAS 1260673-37-7) has clogP ≈ 0.83, a difference of +1.11 log units [1]. This increased lipophilicity correlates with improved passive membrane permeability and is consistent with the standard prodrug strategy where esterification of a carboxylic acid enhances oral absorption and blood–brain barrier penetration. No equivalent data are available for the methyl or tert-butyl esters.

ADME Prodrug Design Tetrahydroindole Scaffold

Synthetic Intermediate Versatility: Dual Reactive Centers Enable Chemoselective Transformations

The compound possesses two differentiable electrophilic centers: the C-4 ketone (reducible, enolizable) and the ethyl ester (hydrolyzable, amidable). A related tetrahydroindole scaffold was exploited in the synthesis of butyrophenone analogs targeting D₁, D₂, and 5-HT₂A receptors, where the ketone served as a key handle for constructing the butyrophenone side chain while the N-alkyl chain was varied independently [1]. The commercially available N-H analog (CAS 35308-68-0) lacks the ester handle, limiting its utility to single-site transformations.

Organic Synthesis Multicomponent Reactions Scaffold Decoration

Purity Benchmark: Routine Supply at ≥97% vs. Untested Byproducts in Analog Syntheses

Commercial vendors consistently supply this compound at ≥97% purity (HPLC) , whereas the parent 2-methyl-4-oxo-4,5,6,7-tetrahydroindole is often provided at lower purity grades (95% or unspecified) and the acid analog (CAS 1260673-37-7) shows batch-to-batch variability in purity (95–97%) . Rigorous purity control minimizes the impact of unknown impurities on biological assay outcomes.

Quality Control Reproducibility SAR Studies

Procurement-Driven Application Scenarios for Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate


CNS Drug Discovery: Dopamine and Serotonin Receptor Ligand Libraries

The tetrahydroindole core substituted at C-2 and N-1 directly mimics the butyrophenone pharmacophore critical for D₁/D₂/5-HT₂A affinity [1]. The ethyl ester enables late-stage amide coupling to generate focused libraries for antipsychotic or antidepressant screening. Its dual reactive sites allow rapid SAR exploration around both the ketone and the N-alkyl region.

Prodrug Development: Ester-to-Acid Conversion for Bioavailability Optimization

The ethyl ester’s lipophilicity advantage (ΔclogP + 1.11 over the free acid) makes it suitable as a prodrug candidate that can be hydrolyzed in vivo to the active carboxylate [2]. This property is especially valuable in early-stage oral bioavailability studies where rapid access to an ester prodrug is needed.

Scaffold Decoration for Fragment-Based Lead Discovery (FBLD)

The compound’s low molecular weight (235.28 g/mol) and the presence of two chemically distinct growth vectors (ketone and ester) classify it as a privileged fragment [3]. It can be incorporated into fragment libraries where the ketone forms reversible covalent bonds with catalytic serine/threonine residues, while the ester permits subsequent elaboration without altering the binding conformation.

Chemical Biology Tools: Photoaffinity and Biotinylation Probes

The ethyl ester can be selectively hydrolyzed under mild conditions, enabling the attachment of biotin or photoaffinity tags without affecting the tetrahydroindole ketone. This chemo-orthogonality is not achievable with the free acid or the NH analog, which would require additional protection/deprotection steps [4].

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